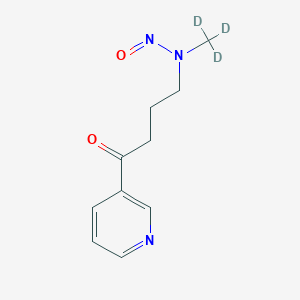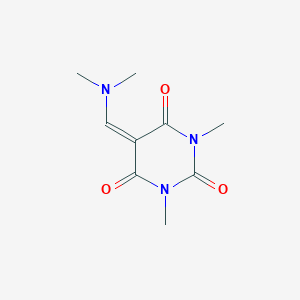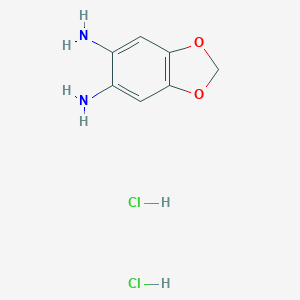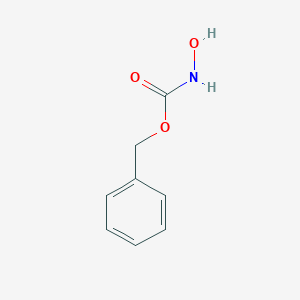
3-Bromo-4-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-Bromo-4-methylpyridine often involves bromination reactions and can be achieved through methods such as self-condensation of bromopyridines or via sequential metalation and metal-halogen exchange of dibromopyridine. For instance, the synthesis of polyhalogenated bipyridines has been reported to proceed via a simple dimerization procedure starting from dihalopyridines, which might suggest analogous strategies for synthesizing this compound derivatives (Abboud et al., 2010).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including brominated variants, has been extensively studied using methods such as X-ray crystallography, NMR, and vibrational spectroscopy. These studies provide detailed insights into the geometry, electronic structure, and intramolecular interactions of these molecules. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been characterized by single-crystal X-ray diffraction, showcasing the typical planar structure of pyridine derivatives and the potential for hydrogen bonding (Khalaji et al., 2017).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including cross-coupling reactions, which are pivotal in organic synthesis for constructing complex molecules. The Suzuki cross-coupling reaction, in particular, has been utilized to synthesize novel pyridine-based derivatives, indicating the versatility of bromopyridine compounds in forming biologically active and structurally diverse molecules (Ahmad et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. While specific data for this compound might not be readily available, the physical properties of similar bromopyridine derivatives have been characterized, providing a basis for understanding the behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other chemical entities, are influenced by the presence of the bromo and methyl groups. These groups can direct further functionalization reactions, influence the electronic distribution within the molecule, and affect its overall reactivity pattern. The synthesis and reactivity of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlight the potential chemical transformations of brominated pyridine derivatives (Hirokawa et al., 2000).
Scientific Research Applications
It is utilized for synthesizing novel pyridine derivatives with anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
It plays a role in studying the formation of diastereomeric, square-planar, cationic complexes in reactions between 3-picoline and chiral Pd(II) and Pt(II) bis(triflates) (Fuss et al., 1999).
It is used in silyl-mediated halogen/halogen displacement in pyridines and other heterocycles (Schlosser & Cottet, 2002).
3-Bromo-4-methylpyridine assists in studying the mechanisms of formation of amino compounds (Martens & Hertog, 2010).
It is a synthesis tool for obtaining thienopyridines, useful in various research applications (Bremner et al., 1992).
The compound is instrumental in synthesizing Schiff bases and in transition metal-catalyzed hydrolysis of imines (Ahmad et al., 2019).
It is used in the synthesis of 5-arylamino-2-picolines (Peterson & Tolman, 1977).
It contributes to the production of 4-bromo-6-azaindole by reducing a specific pyridine derivative (Prokopov & Yakhontov, 1979).
It aids in electrophoretic separation of substituted methylpyridines, improving separation with cationic surfactants (Wren, 1991).
This compound undergoes 1,3-dipolar and Michael additions, useful in various scientific research contexts (Banerji et al., 1977).
Safety and Hazards
3-Bromo-4-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
3-Bromo-4-methylpyridine primarily targets the respiratory system . It is used as a building block in the preparation of various compounds, including substituted 4-(2,2-diphenylethyl)pyridine-N-oxides and benzodiazepine site ligands bearing tricyclic pyridone moiety for human GABA A receptor .
Mode of Action
It is known to be used in the synthesis of compounds that act aspotent phosphodiesterase type 4 (PDE4) inhibitors . These inhibitors block the action of PDE4, an enzyme involved in inflammatory responses. By inhibiting PDE4, these compounds can reduce inflammation.
Biochemical Pathways
This compound is involved in the synthesis of compounds that affect the p38α mitogen-activated protein kinase pathway . This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibitors of this pathway, such as the ones synthesized using this compound, can help in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Result of Action
The result of the action of this compound depends on the specific compounds it is used to synthesize. For instance, when used in the synthesis of PDE4 inhibitors, it can lead to a reduction in inflammation . Similarly, when used in the synthesis of benzodiazepine site ligands, it can affect the functioning of the GABA A receptor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . Moreover, it should be handled with care due to its potential to cause skin and eye irritation, and respiratory system toxicity .
properties
IUPAC Name |
3-bromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQZOLXWFQQJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355828 | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3430-22-6 | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)








![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)



